(2S)-1-fluoropropan-2-amine Hydrochloride
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Overview
Description
(2S)-1-fluoropropan-2-amine Hydrochloride: is a chiral amine compound with the molecular formula C3H8ClFN It is a fluorinated derivative of propan-2-amine, where a fluorine atom is substituted at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-fluoropropan-2-amine Hydrochloride typically involves the fluorination of propan-2-amine. One common method is the reaction of propan-2-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient handling of hazardous fluorinating agents and minimizes the risk of exposure.
Chemical Reactions Analysis
Types of Reactions: (2S)-1-fluoropropan-2-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or fluorinated amides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Fluorinated amides or carboxylic acids.
Reduction: Fluorinated primary or secondary amines.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2S)-1-fluoropropan-2-amine Hydrochloride is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology: In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It serves as a model compound to investigate the interaction of fluorinated molecules with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-fluoropropan-2-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to enhanced biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride
- Fluoroalkyl Amino Reagents
Comparison: (2S)-1-fluoropropan-2-amine Hydrochloride is unique due to its specific fluorination pattern and chiral nature Compared to other fluorinated amines, it offers distinct advantages in terms of reactivity and selectivity in chemical reactions
Properties
IUPAC Name |
(2S)-1-fluoropropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FN.ClH/c1-3(5)2-4;/h3H,2,5H2,1H3;1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXAJBGANRCCBG-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CF)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458560-63-9 |
Source
|
Record name | (2S)-1-fluoropropan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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